molecular formula C17H12BrNO B246487 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one

1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one

Cat. No. B246487
M. Wt: 326.2 g/mol
InChI Key: KJPDYZANLMSJCT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one, also known as BRINP1, is a synthetic compound that belongs to the family of indole-based chalcones. It has gained significant attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one exerts its therapeutic effects through multiple mechanisms of action. In cancer research, it induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. It also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative disorder research, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer research, it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. In neurodegenerative disorder research, it protects neurons from oxidative stress and reduces neuroinflammation, which leads to a reduction in neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its ease of synthesis and purification. It can be synthesized using simple and cost-effective methods and can be purified easily through a simple filtration and recrystallization process. Another advantage is its potential therapeutic properties in various diseases, which makes it a promising candidate for further research. However, one of the limitations of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in cell culture media. This can be overcome by using organic solvents such as DMSO or ethanol.

Future Directions

There are several future directions for 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one research. In cancer research, further studies can be conducted to investigate its potential as a chemotherapeutic agent and its efficacy in combination therapy with other anticancer drugs. In inflammation research, further studies can be conducted to investigate its potential as an anti-inflammatory agent and its efficacy in animal models of inflammatory diseases. In neurodegenerative disorder research, further studies can be conducted to investigate its potential as a neuroprotective agent and its efficacy in animal models of neurodegenerative diseases. Additionally, further studies can be conducted to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for clinical use.

Synthesis Methods

1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one can be synthesized through a simple reaction between 3-bromobenzaldehyde and indole-3-acetic acid. The reaction is catalyzed by a base such as potassium hydroxide and is carried out in ethanol at room temperature. The product is obtained through a simple filtration and recrystallization process. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has shown potential therapeutic properties in various diseases. It has been studied extensively in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied in inflammation research, where it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been studied in neurodegenerative disorder research, where it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C17H12BrNO/c18-14-5-3-4-12(10-14)17(20)9-8-13-11-19-16-7-2-1-6-15(13)16/h1-11,19H/b9-8+

InChI Key

KJPDYZANLMSJCT-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC(=CC=C3)Br

SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.